![molecular formula C17H16F2N2O3S B2589173 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzenesulfonamide CAS No. 946368-41-8](/img/structure/B2589173.png)
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzenesulfonamide
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Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This chemical compound is a potent inhibitor of certain enzymes and has been shown to have significant effects on various biochemical and physiological processes.
Scientific Research Applications
Antimicrobial Applications
Research on compounds structurally related to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzenesulfonamide has shown promise in antimicrobial activities. Vanparia et al. (2010) synthesized novel sulfonamide derivatives demonstrating significant antimicrobial activity against a variety of bacterial and fungal strains, suggesting potential for development into new antimicrobial agents (Vanparia et al., 2010).
Enzyme Inhibition for Therapeutic Applications
The research into sulfonamide derivatives has extended into their potential as enzyme inhibitors, which is pivotal in drug discovery for diseases such as Alzheimer's and cancer. A study by Abbasi et al. (2018) detailed the synthesis and evaluation of sulfonamides for their inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease therapy, demonstrating the capacity of these compounds to serve as leads for therapeutic agent development (Abbasi et al., 2018).
Cancer Research Applications
Sulfonamide compounds have also been evaluated for their pro-apoptotic effects on cancer cells, with studies indicating their ability to induce apoptosis through the activation of p38/ERK phosphorylation pathways. This suggests a potential avenue for cancer therapy research, highlighting the utility of sulfonamide derivatives in understanding and combating various types of cancer (Cumaoğlu et al., 2015).
Molecular Docking and Computational Studies
The versatility of sulfonamides extends into computational chemistry, where their interactions with biological targets are studied through molecular docking. This approach aids in the rational design of more effective therapeutic agents by understanding the structural basis of enzyme inhibition or receptor binding. For example, Soyer et al. (2016) conducted molecular docking studies of sulfonamide derivatives as inhibitors for acetylcholinesterase and butyrylcholinesterase, contributing to Alzheimer's disease research (Soyer et al., 2016).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c1-11(22)21-8-2-3-12-9-14(5-6-16(12)21)20-25(23,24)17-7-4-13(18)10-15(17)19/h4-7,9-10,20H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXBVNWCBYZXHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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